3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one
Description
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-5-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-2,9H,3H2,(H,8,10) |
InChI Key |
YLKBJZCWOLPNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)CO |
Origin of Product |
United States |
Synthetic Methodologies for Pyridin 4 1h One Derivatives with Halogen and Hydroxymethyl Functionalities
General Strategies for Pyridin-4(1H)-one Core Construction
The formation of the pyridin-4(1H)-one ring system is a foundational step in the synthesis of the target compound and its analogues. Several reliable methods have been developed to achieve this.
One of the most fundamental approaches to building the pyridin-4(1H)-one core is through the cyclization of open-chain molecules. This strategy often involves the condensation of 1,3,5-tricarbonyl compounds or their equivalents with an amine, typically ammonia (B1221849) or a primary amine, which provides the nitrogen atom for the heterocycle. google.com
Another powerful cyclization strategy begins with γ-pyrones (pyran-4-ones). These oxygen-containing heterocycles can be converted into the corresponding pyridin-4(1H)-ones by reaction with amines. wikipedia.orgnih.gov This transformation is particularly useful as many substituted pyrones are readily available. For example, kojic acid, a naturally derived pyrone, serves as a versatile starting material for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one. nih.gov Similarly, maltol (B134687) can be reacted with primary amines in an acidic medium to yield 3-hydroxy-2-methyl-pyridin-4(1H)-one derivatives. apolloscientific.co.uk This approach highlights the potential to carry over substituents from the pyrone precursor to the final pyridinone product.
A notable example involves the use of skipped diynones which, in the presence of supported gold nanoparticles on a titanium dioxide catalyst and aqueous methylamine, undergo hydroamination and a subsequent 6-endo cyclization to form N-methyl-4-pyridones in good yields. nih.gov
Table 1: Examples of Cyclization Reactions for Pyridin-4(1H)-one Synthesis
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Skipped Diynones | Au/TiO2, aq. MeNH2 | N-Methyl-4-pyridones | Good | nih.gov |
| Maltol | Primary amine, HCl, H2O, Ethanol, 110°C | 1-Alkyl-3-hydroxy-2-methyl-pyridin-4(1H)-one | 4-12% | apolloscientific.co.uk |
| 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | Ammonia, Methanol, 70°C | 3-(benzyloxy)pyridin-4(1H)-one | Not specified |
Existing pyridine (B92270) rings can be chemically transformed into pyridin-4(1H)-ones. A common method involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. orgsyn.org These intermediates can then undergo rearrangements or further reactions to introduce the carbonyl group at the 4-position. For instance, pyridine N-oxides can be treated with reagents like acetic anhydride (B1165640), which can lead to the formation of pyridones. researchgate.net This approach is valuable for late-stage functionalization and for substrates where direct cyclization is challenging.
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted pyridine and pyridinone systems in a single step from three or more starting materials. researchgate.net These reactions are prized for their atom economy and operational simplicity. Various MCRs have been developed for constructing pyridinone precursors like dihydropyridones. For example, a four-component reaction involving an aryl aldehyde, cyanoacetamide, ethyl acetoacetate, and ammonium (B1175870) acetate, catalyzed by pyridine, can yield polysubstituted dihydropyridone derivatives. wikipedia.org These dihydropyridones can then be oxidized to the corresponding pyridinones. The use of heterogeneous catalysts, such as Mg-Al hydrotalcite, has also been reported for one-pot pyridine synthesis, highlighting the move towards more sustainable and reusable catalytic systems. nih.govnih.gov
Table 2: Examples of Multicomponent Reactions for Pyridine/Pyridinone Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, Thiophenol | Mg-Al hydrotalcite | Highly substituted pyridines | nih.govnih.gov |
| Aryl aldehydes, Cyanoacetamide, Ethyl acetoacetate, Ammonium acetate | Pyridine, Ethanol, Reflux | Polysubstituted dihydropyridones | wikipedia.org |
| 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | Methanol, Room Temperature | Chromeno[4,3-b]pyrrol-4(1H)-ones | researchgate.net |
Targeted Synthesis of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one and Analogues
The synthesis of the specific target compound, 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, requires the strategic introduction of both a bromine atom at the C-3 position and a hydroxymethyl group at the C-5 position of the pyridin-4(1H)-one ring.
The introduction of a bromine atom onto a pyridine or pyridinone ring is a critical transformation. Direct bromination of the parent pyridine ring is often difficult, requiring harsh conditions such as high temperatures and the presence of oleum, and typically directs the substitution to the 3-position. google.comchemicalbook.com
For pyridinone systems, which are more activated, electrophilic halogenation is more facile and generally occurs at the positions ortho or para to the activating group. In the case of a 4-pyridinone, this corresponds to the 3- and 5-positions. Common brominating agents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂) in solvents like acetic acid are frequently employed. nih.gov For instance, the bromination of 1-benzoyl-2(S)-substituted-2,3-dihydro-4(H)-pyrimidin-4-ones has been successfully achieved, demonstrating the feasibility of halogenating such heterocyclic systems. The regioselectivity of the bromination can be influenced by the existing substituents on the ring and the reaction conditions.
Table 3: Reagents for Bromination of Pyridine and Related Heterocycles
| Substrate Type | Brominating Agent | Conditions | Typical Position of Bromination | Reference |
|---|---|---|---|---|
| Pyridine | Br₂ / Oleum | >300°C | 3-position | chemicalbook.com |
| 1,4-Dihydropyridines | N-Bromosuccinimide (NBS) | Methanol | Methyl groups at C2/C6 | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | MeCN | Regioselective | |
| Dihydro-2H-pyran-2-one | Br₂ | Methylene chloride | 3-position | nih.gov |
The hydroxymethyl group (-CH₂OH) is a key functional handle. A plausible route to introduce this group for the synthesis of the target compound involves starting with a precursor that already contains a related functional group. A highly relevant precursor is (5-Bromopyridin-3-yl)methanol , also known as 3-Bromo-5-(hydroxymethyl)pyridine. The synthesis of this compound has been reported, for example, through the reduction of 5-bromo-pyridine-3-carbaldehyde using a reducing agent like sodium borohydride (B1222165) in methanol, affording the desired alcohol in high yield.
With 3-Bromo-5-(hydroxymethyl)pyridine as a key intermediate, the final transformation to the target 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one could be envisioned. This would likely proceed via the formation of the corresponding pyridine N-oxide, followed by a rearrangement to install the C-4 oxygen, a common strategy for converting pyridines to pyridinones.
Alternatively, one could start with a pyridinone that has a different substituent at the C-5 position, such as a methyl or carboxyl group, and then perform chemical transformations to convert it into a hydroxymethyl group. For instance, a carboxylic acid group could be reduced to the alcohol.
Formation and Derivatization of Hydroxymethyl Groups
Hydroxymethylation and Hydroxy-Group Introduction
The introduction of a hydroxymethyl group (-CH₂OH) or a simple hydroxyl group (-OH) onto the pyridinone scaffold is a key step in assembling the target molecule. Several strategies can be employed to achieve this.
One common approach involves the synthesis of a precursor molecule that already contains the desired hydroxyl or a masked hydroxyl group. For instance, 3-Bromo-5-hydroxypyridine is a viable starting material. Synthetic routes to this intermediate include the diazotization of 3-amino-5-bromopyridine (B85033) followed by hydrolysis, or the decarboxylation of 5-bromopyridine-3-boronic acid. chemicalbook.com Once this precursor is obtained, it can be converted to the corresponding pyridinone through various methods.
Direct hydroxymethylation of a pre-existing pyridinone ring can be more challenging but offers a more convergent route. A general and powerful method for introducing hydroxymethyl groups onto heterocyclic rings involves metallation followed by quenching with an electrophile. For a 3-bromopyridin-4-one, a plausible strategy would involve protecting the N-H and the C4-OH (in its 4-hydroxypyridine (B47283) tautomeric form), followed by regioselective lithiation at the C5 position and subsequent reaction with formaldehyde (B43269) (HCHO). This would install the hydroxymethyl group at the desired position. A related approach has been successfully used in the functionalization of pyrazoles, where lithiation methods were employed to introduce formyl or hydroxymethyl groups. rsc.org
Alternatively, a formyl group can be introduced first, which is then reduced to the hydroxymethyl group. For example, the formylation of a suitable 3-bromopyridine (B30812) derivative can be followed by reduction using a mild reducing agent like sodium borohydride (NaBH₄) to yield the hydroxymethyl group. Another strategy involves starting with a molecule that already contains the hydroxymethyl group and then introducing the halogen. For example, the bromination of 2-amino-3-(hydroxymethyl)pyridine with bromine in acetic acid has been shown to produce 2-amino-5-bromo-3-(hydroxymethyl)pyridine, demonstrating the feasibility of halogenating a pyridine ring in the presence of a hydroxymethyl group. chemicalbook.com
Regioselective Functionalization of Alcohol Moieties
Once the 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one scaffold is assembled, the hydroxymethyl group offers a handle for further molecular elaboration. The regioselective functionalization of this alcohol moiety in the presence of the pyridinone's own functionalities (the N-H proton and the enolizable ketone) is crucial. The primary alcohol of the hydroxymethyl group is generally more nucleophilic than the enolic hydroxyl of the 4-pyridinone, allowing for selective reactions under controlled conditions.
Standard alcohol derivatization reactions, such as esterification or etherification, can be performed. For instance, reaction with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base would selectively form an ester at the hydroxymethyl position. Similarly, etherification, for example, via a Williamson ether synthesis, would target the primary alcohol. A conceptually similar regioselective etherification has been described for pyridoxine, which proceeds through an ortho-pyridinone methide intermediate, highlighting that selective reactions on hydroxyl groups attached to pyridinone-like rings are well-established.
To achieve reverse selectivity or to functionalize both hydroxyl groups, a protecting group strategy would be necessary. The more reactive primary alcohol could be protected, for example as a silyl (B83357) ether, allowing for subsequent reaction at the pyridinone oxygen.
Regioselective Synthesis Strategies
Achieving the specific 3,5-disubstitution pattern on a 4-pyridinone ring is a significant challenge that demands highly regioselective synthetic strategies.
One advanced and powerful method involves the chemistry of pyridynes . These are highly reactive intermediates that allow for the adjacent, regioselective difunctionalization of the pyridine ring. nih.govrsc.org The synthesis of a 3-chloro- or 3-bromopyridine precursor allows for the generation of a 3,4-pyridyne intermediate. The regioselectivity of nucleophilic attack on this intermediate is governed by the "aryne distortion model," where existing substituents on the ring influence the geometry and electronics of the triple bond. nih.gov It has been proposed that an electron-withdrawing substituent at the C5 position, such as a bromo group, can polarize the pyridyne triple bond, thereby directing incoming nucleophiles to attack regioselectively at the C4 position. nih.gov This strategy provides a sophisticated route to highly decorated pyridines. nih.govrsc.orgresearchgate.net
Multicomponent reactions (MCRs) represent another efficient approach to building substituted pyridinone rings in a single step with high regioselectivity. These reactions combine three or more starting materials in one pot to form a complex product, where the final substitution pattern is dictated by the specific components used. One-pot syntheses of polysubstituted dihydropyridones have been reported from reactions involving components like cyanoacetamide, aryl aldehydes, and ethyl acetoacetate. nih.gov While not yielding the exact target molecule, these methods exemplify the power of MCRs in achieving regiocontrol during ring formation.
Finally, metal-catalyzed cross-coupling reactions , such as the Suzuki coupling, are indispensable for the regioselective formation of C-C bonds. ias.ac.in A synthetic sequence could involve creating a di-halogenated pyridine derivative and then selectively coupling at one position, leaving the other halogen for later manipulation or as the final desired substituent. For example, a 3,5-dibromo-4-alkoxypyridine could potentially undergo selective Suzuki coupling at the C5 position, followed by dealkylation to yield the 3-bromo-5-aryl-4-pyridinone.
Advanced Synthetic Techniques in Pyridinone Chemistry
To improve the efficiency, yield, and environmental footprint of pyridinone synthesis, chemists have increasingly turned to advanced techniques that offer advantages over traditional heating methods.
Green Chemistry Methodologies
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov In pyridinone synthesis, this often involves the use of alternative energy sources like microwave irradiation and ultrasound, as well as developing solvent-free or water-based reaction protocols.
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry. By using microwave irradiation to heat reactions, chemists can often achieve dramatic reductions in reaction times, from hours to minutes, along with improved product yields and purity. reagentia.euresearchgate.netnih.gov The heating is rapid and uniform, which can minimize the formation of side products.
Numerous syntheses of pyridine and pyridone derivatives have been successfully adapted to microwave conditions. For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis was developed that significantly cuts down reaction time to 10-20 minutes at 170°C, offering superior yields compared to conventional heating. reagentia.eu Similarly, multicomponent reactions to produce novel pyridine derivatives have shown higher yields and shorter reaction times when conducted under microwave irradiation compared to traditional heating methods. rsc.orgresearchgate.net The synthesis of pyridinium (B92312) salts via SN2-type reactions has also been accelerated using microwave heating. acs.org
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long hours | 10-20 minutes | Superior yields | reagentia.eu |
| One-pot Multi-component Pyridine Synthesis | Longer reaction times | Shortened reaction times | Higher yields | researchgate.net |
| Pyrazolo[3,4-b]pyridine Synthesis | Longer reaction times | 10-30 minutes | Higher yields (81-91%) | researchgate.net |
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that aligns with green chemistry principles. The physical phenomenon behind sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. rsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates.
Ultrasound has been shown to be effective in promoting the synthesis of various heterocyclic compounds, including pyridines and pyridin-2(1H)-ones. nih.govcymitquimica.com These reactions often proceed with excellent yields, shorter reaction times, and under milder conditions than their conventional counterparts. nih.govcymitquimica.com For instance, a one-pot, four-component synthesis of pyridin-2(1H)-one derivatives was achieved in 30-40 minutes at room temperature with yields up to 93% under ultrasound irradiation. nih.gov The use of ultrasound can also enhance the efficiency of catalysts and enable reactions in green solvents like water or ethanol.
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Four-component synthesis of pyridin-2(1H)-one derivatives | Ethanol, Piperidine catalyst, Ultrasound | 30-40 min | up to 93% | nih.gov |
| Three-component synthesis of 3-cyano-pyridine-2(1H)-ones | NaOH base, Ultrasound | Significantly reduced | Enhanced | cymitquimica.com |
| Synthesis of 2-amino-3-cyanopyridines | Nanohybrid catalyst, Ethanol, Ultrasound | Short span | 79-95% |
Solvent-Free Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve operational safety. Microwave-assisted organic synthesis has emerged as a powerful tool in this domain, often enabling rapid, efficient, and solventless transformations. organic-chemistry.org
Microwave irradiation can be employed for the synthesis of pyridine nucleosides in the absence of a solvent, a technique that is both eco-friendly and efficient. nih.govnih.govresearchgate.net For instance, the reaction of 2-pyridones with acetylated sugar donors has been successfully carried out under solvent-free microwave conditions, using silica (B1680970) gel as a solid support and promoter. nih.gov This approach highlights the potential for creating complex glycosylated pyridinones. While not a direct synthesis of the target compound, this methodology showcases the feasibility of using microwave-assisted, solvent-free conditions for the derivatization of pyridinone rings.
A hypothetical solvent-free approach to a key precursor of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one could involve the microwave-assisted synthesis of a substituted pyridine. Research has demonstrated that tri- or tetrasubstituted pyridines can be prepared via a one-pot Bohlmann-Rahtz procedure under microwave irradiation, which in some cases can be performed without a solvent. organic-chemistry.org This method offers superior yields and shorter reaction times compared to conventional heating. organic-chemistry.org
Table 1: Examples of Solvent-Free Synthesis of Pyridine Derivatives
| Reaction Type | Starting Materials | Conditions | Product Type | Reference |
| Nucleoside Synthesis | 2-Pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Microwave, Silica Gel | Pyridine Glycoside | nih.gov |
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Alkynones | Microwave, 170°C | Tri/Tetrasubstituted Pyridine | organic-chemistry.org |
| General Pyridine Synthesis | Chalcones, Malononitrile, Ammonium Acetate | Microwave | Substituted Pyridine | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Flow Chemistry Applications
Flow chemistry has revolutionized the synthesis of heterocyclic compounds by offering enhanced control over reaction parameters, improved safety, and greater scalability. bohrium.comsci-hub.se Continuous flow reactors are particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or unstable intermediates. researchgate.net
The synthesis of various heterocyclic compounds, including pyridines, has been successfully translated from batch to flow processes. bohrium.commdpi.com For example, the hydrogenation of substituted pyridines to piperidines has been achieved using a continuous flow device with in-situ hydrogen generation, demonstrating the robustness of this technology for modifying the pyridine core. researchgate.net While this example involves reduction of the aromatic ring, it underscores the adaptability of flow chemistry to pyridine derivatives.
A multi-step flow synthesis approach could be envisioned for a compound like 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one. Flow reactors can be configured in sequence to perform multiple transformations, including purification steps, thereby creating a continuous and automated production line. durham.ac.uk This approach has been used for the synthesis of complex drug molecules and could be adapted for the functionalization of a pre-formed pyridinone ring system. For instance, a flow process could be designed for the bromination and subsequent hydroxymethylation of a suitable pyridin-4(1H)-one precursor. The precise control of temperature and residence time in a flow reactor would be highly beneficial for managing the regioselectivity of these reactions.
Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis
| Advantage | Description | Reference |
| Enhanced Safety | Better management of exothermic and hazardous reactions. | researchgate.net |
| Improved Control | Precise control over temperature, pressure, and residence time. | bohrium.com |
| Scalability | Facilitates transition from laboratory to industrial-scale production. | researchgate.net |
| Increased Efficiency | Often results in shorter reaction times and higher yields. | mdpi.com |
| Automation | Allows for continuous, automated synthesis and purification. | durham.ac.uk |
This table is generated based on data from the text and is for illustrative purposes.
Metal-Catalyzed Coupling Reactions in Pyridinone Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized aromatic and heteroaromatic compounds. wikipedia.orgwiley.com Palladium-catalyzed reactions, in particular, have been widely used for the construction of carbon-carbon and carbon-heteroatom bonds in a variety of molecular frameworks, including those containing pyridine and pyridinone rings. acs.orgcornell.edulibretexts.org
The synthesis of substituted pyridinones can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net These reactions typically involve the coupling of a halogenated or triflated pyridinone with an organoboron, organotin, or organozinc reagent, or an amine, respectively. For the synthesis of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, a plausible strategy would involve the palladium-catalyzed cross-coupling of a di-halogenated pyridinone, followed by further functional group manipulation.
Alternatively, direct C-H functionalization offers a more atom-economical approach. acs.org Palladium-catalyzed C-H activation has been used to synthesize multisubstituted pyridines from α,β-unsaturated oxime ethers and alkenes. acs.orgrsc.org While not directly applied to pyridinones, this methodology suggests that direct functionalization of the pyridinone ring could be a viable strategy. For example, a C-H activation approach could potentially be used to introduce the hydroxymethyl group or a precursor at the C5 position of a 3-bromopyridin-4(1H)-one.
The introduction of a hydroxymethyl group can also be achieved through metal-catalyzed reactions. For instance, a ruthenium-catalyzed dearomative functionalization of pyridines using paraformaldehyde has been reported to yield hydroxymethylated piperidines. nih.gov Although this involves dearomatization, it points towards the possibility of using metal catalysis for direct hydroxymethylation. A patent also describes the hydroxymethylation of a 3-hydroxypyridine (B118123) in the 2-position using formaldehyde and a tertiary amine, suggesting that direct C-H hydroxymethylation of the pyridinone ring is feasible under certain conditions. google.com
Table 3: Relevant Metal-Catalyzed Reactions for Pyridinone Functionalization
| Reaction Type | Catalyst/Reagents | Functionality Introduced | Reference |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Organoboron Reagent | C-C Bond (Aryl, Alkyl) | researchgate.net |
| Sonogashira Coupling | Palladium Catalyst, Terminal Alkyne | C-C Bond (Alkynyl) | researchgate.net |
| Buchwald-Hartwig Amination | Palladium Catalyst, Amine | C-N Bond | libretexts.orgresearchgate.net |
| C-H Alkenylation | Palladium Catalyst, Alkene | C-C Bond (Alkenyl) | acs.org |
| Reductive Hydroxymethylation | Ruthenium Catalyst, Paraformaldehyde | Hydroxymethyl Group (on piperidine) | nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Chemical Reactivity and Transformations of 3 Bromo 5 Hydroxymethyl Pyridin 4 1h One
Reactivity of the Pyridin-4(1H)-one Core
The inherent chemical properties of the pyridin-4(1H)-one nucleus, influenced by its substituents, govern its participation in various reactions.
The pyridin-4(1H)-one core of the molecule exists in tautomeric equilibrium with its aromatic pyridin-4-ol form. This keto-enol tautomerism is a critical feature influencing the compound's reactivity. The equilibrium between these two forms can be affected by the solvent, pH, and temperature.
The presence of a polar protic solvent can facilitate deprotonation, leading to the formation of an anionic intermediate. rsc.org This anion exhibits charge delocalization, which can shift the reactive site within the molecule. rsc.org This tautomeric behavior means the compound can react either as a ketone or as a substituted phenol, which has significant implications for its synthetic applications, particularly in reactions involving the aromatic ring or the oxygen atom.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org However, conducting electrophilic substitution directly on a pyridine (B92270) ring is known to be exceptionally difficult. wikipedia.org The nitrogen atom in the pyridine ring deactivates the system towards electrophilic attack by withdrawing electron density. wikipedia.org This deactivation is further intensified under the acidic conditions often required for SEAr, as the nitrogen atom becomes protonated, acquiring a positive charge that strongly repels incoming electrophiles. wikipedia.org
For 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, the situation is complex. The ring is substituted with:
A bromine atom at C-3 (deactivating, ortho-, para-directing).
A hydroxymethyl group at C-5 (weakly deactivating, ortho-, para-directing).
A carbonyl group at C-4 (deactivating, meta-directing) in its keto form, or a hydroxyl group (activating, ortho-, para-directing) in its enol form.
The combination of multiple deactivating groups makes electrophilic aromatic substitution on the available C-2 and C-6 positions highly challenging, likely requiring harsh reaction conditions. wikipedia.org
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike SN2 reactions, fluoride (B91410) can be an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon highly electrophilic. youtube.com For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
In the case of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, the pyridinone ring itself is relatively electron-rich and lacks a suitable leaving group at an activated position (C-2 or C-6). Therefore, direct nucleophilic substitution on the pyridinone core is not a favored reaction pathway under standard conditions.
Transformations Involving the Bromine Moiety at C-3
The bromine atom at the C-3 position is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides, enabling the construction of complex molecular architectures. The C-Br bond in 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one is an ideal site for such reactions.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and substituted alkenes. wikipedia.orglibretexts.org The reaction can be performed with a wide variety of aryl and heteroaryl boronic acids, even on substrates bearing acidic N-H groups, under appropriate conditions. rsc.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst System | Base | Coupling Partner | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ / PPh₃ | KOH | Phenylboronic acid | Methanol | Room Temp | scielo.br |
| XPhosPdG2 / XPhos | K₃PO₄ | Aryl/Heteroaryl boronic acids | Dioxane/Water | 100 | rsc.org |
| Pd(PPh₃)₄ | K₃PO₄ | Various boronic acids | Dioxane/Water | 90 | nih.gov |
| Pd(0) complex | K₃PO₄ | 5-Indole boronic acid | Dioxane/Water | 100 | nih.gov |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. libretexts.orgorganic-chemistry.org The reaction has been successfully applied to bromo-substituted nitrogen heterocycles to produce alkynyl derivatives. rsc.org
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Catalyst System | Base | Coupling Partner | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ / CuI | Diethylamine | Terminal Alkyne | Diethylamine | Room Temp | wikipedia.orglibretexts.org |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Aryl Acetylene | Dioxane | Room Temp | organic-chemistry.org |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | Terminal Alkyne | THF | 60 | rsc.org |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com It is a powerful method for C-C bond formation and is particularly effective for creating substituted styrenes and other vinylated aromatics, generally with high E-stereoselectivity. organic-chemistry.orgthieme-connect.de
Table 3: Representative Conditions for Heck Reaction of Aryl Halides
| Catalyst | Base | Coupling Partner | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | K₂CO₃ | Alkene | DMF | 100-140 | wikipedia.org |
| Pd(OAc)₂ / PPh₃ | NaOAc | Alkene (e.g., enol ether) | Acetonitrile | Not specified | youtube.com |
| Pd(L-proline)₂ | Not specified | Alkene | Water | Not specified (Microwave) | organic-chemistry.org |
| Pd(OAc)₂ | Triethylamine | Acrylic Acid | Acetonitrile | 100 | thieme-connect.de |
Beyond palladium-catalyzed cross-couplings, the bromine atom can be transformed through other synthetic routes.
One important transformation is the bromine-lithium exchange . Reacting an aryl bromide with an organolithium reagent, such as butyllithium, at low temperatures can replace the bromine atom with lithium. rsc.org This creates a highly reactive organolithium species that can then be quenched with a variety of electrophiles (e.g., carbon dioxide, aldehydes, disulfides) to install new functional groups. rsc.org This method provides an alternative pathway to derivatize the C-3 position.
Furthermore, the bromine atom can be substituted via other metal-catalyzed processes. For instance, copper-catalyzed coupling reactions can be used to form carbon-heteroatom bonds. An example includes the reaction of a bromo-iodopyrazolopyridine with various sulfonamides in the presence of copper iodide and potassium carbonate to yield N-arylated products. growingscience.com This demonstrates a route to directly link the pyridinone core to nitrogen-containing functional groups via the bromine handle.
Reductive Dehalogenation Strategies
The removal of the bromine atom at the C-3 position represents a key transformation, yielding the corresponding 5-(hydroxymethyl)pyridin-4(1H)-one. This reductive dehalogenation can be accomplished through various catalytic hydrogenation methods. While specific literature on the dehalogenation of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one is not abundant, general principles of catalytic hydrogenation are applicable.
Catalytic hydrogenation is a widely used method for the reduction of various functional groups and can be employed for dehalogenation. nih.gov This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Common catalysts for such transformations include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). nih.govrsc.org The reaction is generally exothermic. rsc.org
For related compounds, such as 3,5-dibromo-4-hydroxybenzoate, reductive dehalogenation has been observed under aerobic conditions using specific bacterial strains, demonstrating that biological methods can also be a viable, though less common, approach for dehalogenation. researchgate.net In a laboratory setting, catalytic reduction is the more conventional route. nih.gov The choice of catalyst and reaction conditions can be critical to achieving high yields and selectivity, especially in molecules with multiple reducible functional groups. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its selectivity in hydrogenating less substituted double bonds and is generally compatible with functional groups containing polar multiple bonds, which could be advantageous in complex molecules. evitachem.com
Table 1: General Catalysts for Reductive Dehalogenation
| Catalyst | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, methanol) | A highly common and effective heterogeneous catalyst. nih.gov |
| Platinum (Pt) | H₂ gas, various solvents | Another widely used heterogeneous catalyst. rsc.org |
| Nickel (Ni) | H₂ gas, often at higher pressures and temperatures | A more cost-effective but sometimes less selective catalyst. rsc.org |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ gas, homogeneous conditions (e.g., in benzene/ethanol) | Known for selective hydrogenations. evitachem.com |
Reactions at the Hydroxymethyl Group at C-5
The hydroxymethyl group at the C-5 position is a primary alcohol and thus a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The oxidation of similar structures, like 4-(hydroxymethyl) pyridine, has been studied, and various methods can be applied. researchgate.net For the selective oxidation to the corresponding aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose.
For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are classic choices for oxidizing primary alcohols to carboxylic acids. In the synthesis of related heterocyclic carboxylic acids, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters, oxidation of an intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been employed to achieve the desired carboxylic acid derivative. researchgate.net
Table 2: Common Reagents for the Oxidation of Primary Alcohols
| Transformation | Reagent | Typical Conditions |
| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane |
| Alcohol to Aldehyde | Dess-Martin periodinane (DMP) | Anhydrous dichloromethane |
| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |
| Alcohol to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |
| Dihydro-intermediate to Carboxylic Acid Ester | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane, room temperature |
The hydroxyl of the hydroxymethyl group can readily undergo esterification and etherification to produce a range of derivatives.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for more sensitive substrates, reaction with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine provides a milder route to the ester.
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the ether.
The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine will form a tosylate. This tosylated intermediate can then be reacted with a variety of nucleophiles (e.g., azides, cyanides, amines) to introduce new functional groups at this position. Direct conversion of the alcohol to a halide can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.
Multi-Site Functionalization and Scaffold Diversification
The presence of multiple reactive sites on the 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one scaffold allows for complex, multi-step synthetic strategies, though controlling the chemo- and regioselectivity is a critical challenge.
The strategic functionalization of the pyridinone scaffold requires careful consideration of the inherent reactivity of each site. The relative reactivity of the different positions on the pyridine ring and the side chain can be influenced by the electronic nature of the substituents and the reaction conditions.
In related heterocyclic systems, such as the synthesis of substituted pyrazoles and pyridazinones from 1,2,4-triketone analogs, the chemo- and regioselectivity of reactions are shown to be dependent on factors like the nature of substituents, temperature, and the presence of catalysts. nih.gov For instance, the nucleophilicity of the reagent and steric hindrance can dictate the site of attack. nih.gov
For 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, the bromine at C-3 can be a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxymethyl group at C-5 offers a handle for the transformations discussed previously. The nitrogen atom of the pyridinone ring can also be a site for alkylation or acylation, and the C-2 and C-6 positions could potentially undergo C-H activation/functionalization under specific conditions. The interplay between these reactive sites must be carefully managed to achieve the desired synthetic outcome. For example, a reaction intended for the hydroxymethyl group might be complicated by a competing reaction at the ring nitrogen or the bromo-substituted carbon. Therefore, the use of protecting groups and the careful selection of reagents and reaction conditions are paramount for achieving selective transformations.
Spectroscopic Characterization and Structural Analysis of Pyridin 4 1h One Derivatives
Vibrational Spectroscopy (e.g., Raman)Raman spectroscopy would provide complementary vibrational information to IR spectroscopy. It would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
Without dedicated experimental work to generate these spectra and structural data, a detailed and scientifically accurate article on the spectroscopic characterization of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one cannot be constructed. The scientific community awaits the synthesis and thorough analysis of this compound to populate the knowledge base.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a substituted pyridinone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its electronic structure. nih.gov These calculations can predict key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The MEP map would visualize the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. For instance, in related pyridone systems, the carbonyl oxygen is typically an electron-rich site, while the N-H proton is electron-poor. wayne.edu
The presence of a hydroxymethyl substituent introduces conformational flexibility. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. This is crucial as the molecule's shape influences its biological activity and crystal packing.
Furthermore, 4-pyridones exist in a tautomeric equilibrium with their 4-hydroxypyridine (B47283) isomers. wikipedia.org The position of this equilibrium is highly sensitive to the solvent and the nature of substituents. nih.govnih.gov DFT calculations are instrumental in predicting the relative stabilities of the keto (pyridinone) and enol (hydroxypyridine) forms. For the parent 4-pyridone, the keto form is favored in solution and the solid state, while the enol tautomer, 4-hydroxypyridine, is more stable in the gas phase. wayne.eduwikipedia.org Computational studies on substituted pyridones have shown that both electron-donating and electron-withdrawing groups can significantly influence the tautomeric preference. nih.gov
Table 1: Comparison of Tautomer Stability for 4-Pyridone
| Tautomer Form | Phase | Relative Stability | Rationale |
| 4-Pyridone (keto) | Solution/Solid | Favored | Stabilized by intermolecular hydrogen bonding and solvent polarity. nih.govchemtube3d.com |
| 4-Hydroxypyridine (enol) | Gas Phase | Favored | Higher intrinsic aromaticity. nih.govwayne.edu |
Molecular Dynamics Simulations
While no specific molecular dynamics (MD) simulations for 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one have been published, this technique is invaluable for studying the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and interactions with biological macromolecules. For this compound, MD could simulate its behavior in an aqueous environment, revealing how water molecules arrange around it and mediate intermolecular interactions. nih.gov In the context of drug design, MD simulations are used to study the stability of a ligand within a protein's binding pocket. acs.org
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of a molecule without the need for laboratory experiments. Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can identify the most reactive sites for various types of chemical reactions. For a multi-functional molecule like 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, this would be crucial for predicting the outcomes of, for example, further substitution reactions on the pyridine (B92270) ring.
Computational Analysis of Intermolecular Interactions
The crystal structure and bulk properties of a compound are governed by intermolecular interactions. For 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, several types of interactions are expected:
Hydrogen Bonding: The N-H group of the pyridinone ring and the hydroxyl group of the hydroxymethyl substituent can act as hydrogen bond donors. The carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are dominant in the crystal packing of related pyridinones. chemtube3d.com
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. This is an increasingly recognized interaction in crystal engineering and medicinal chemistry.
Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a detailed picture of the forces holding the molecules together in a solid state. acs.org
Table 2: Potential Intermolecular Interactions in 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one
| Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Expected Significance |
| Hydrogen Bond | N-H, O-H | C=O | High |
| Halogen Bond | C-Br (σ-hole) | O, N, or another Br | Moderate |
| π-π Stacking | Pyridinone Ring | Pyridinone Ring | Possible |
| van der Waals | Entire Molecule | Entire Molecule | High (Cumulative) |
Advanced Applications in Organic Synthesis and Materials Science
3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one as a Key Synthetic Intermediate
While direct, widespread applications of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one are specialized, its structure is emblematic of a highly useful synthetic intermediate. Its utility stems from the distinct reactivity of its three functional components: the bromo group at the C3 position, the hydroxymethyl group at the C5 position, and the inherent chemical nature of the 4-pyridone ring.
The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Methodologies for the cross-coupling of bromopyridines and their derivatives are well-established, including Suzuki-Miyaura, Negishi, and C,N-cross coupling reactions. nih.govresearchgate.netyoutube.comnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C3 position. For instance, Pd-catalyzed cross-coupling reactions are known to be effective for even electron-deficient systems like triazines and tetrazines, suggesting the pyridone core would be amenable to such transformations. uzh.ch The use of specific ligand systems, such as those based on ferrocene (B1249389) or sterically demanding phosphines, can overcome challenges associated with the coordination of the pyridone's heteroatoms to the palladium catalyst. nih.govnih.gov
The hydroxymethyl group offers another site for synthetic elaboration. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are precursors for a multitude of other functional groups and condensation reactions. For example, the aldehyde derivative could participate in Wittig reactions or reductive aminations, while the carboxylic acid could be used to form esters and amides.
The 4-pyridone nucleus itself influences the molecule's reactivity. Studies on the bromination of 4-pyridone indicate that it behaves similarly to a substituted phenoxide ion, highlighting its electron-rich nature and susceptibility to electrophilic attack. cdnsciencepub.com Furthermore, substituents on the pyridone ring have been shown to direct the regioselectivity of reactions, such as in the case of 5-bromo-3,4-pyridyne, where the bromo group governs the position of nucleophilic attack. nih.gov This inherent reactivity, combined with the handles for orthogonal chemical modification, makes 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one a valuable and multifaceted intermediate for constructing highly functionalized pyridine (B92270) scaffolds.
Pyridinone Derivatives as Building Blocks for Complex Molecules
The pyridone scaffold is a privileged structure in medicinal chemistry and a versatile building block for the synthesis of complex molecular architectures, including analogues of natural products and fused heterocyclic systems. nih.gov
The pyridone heterocycle is a key component in modern drug discovery, valued for its ability to act as a bioisostere for amides, phenyls, and other heterocycles. nih.gov Its capacity to serve as both a hydrogen bond donor and acceptor, coupled with its potential to modulate properties like lipophilicity and metabolic stability, makes it an attractive scaffold for designing analogues of biologically active molecules. nih.gov
Researchers have incorporated the pyridone motif into various compounds to optimize their pharmacodynamic and pharmacokinetic profiles. For example, pyridone-based structures have been successfully developed as potent and selective cannabinoid receptor type 2 (CB2R) agonists. In this context, the pyridone core was identified as providing optimal lipophilicity for ligand binding and establishing key hydrophobic interactions within the receptor's binding pocket. nih.gov
Pyridone derivatives are excellent precursors for the synthesis of more complex, fused heterocyclic systems. The strategic placement of functional groups on the pyridone ring allows for subsequent annulation reactions to build additional rings.
A common strategy involves using functionalized pyridines or pyridones to construct fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netgrowingscience.com For example, a synthetic route to produce novel pyrazolo[3,4-b]pyridine derivatives involves the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, followed by a copper-catalyzed coupling reaction with various sulfonamides. growingscience.com Similarly, methods have been developed for synthesizing 3,4-dihalo-2-pyridones, which serve as platforms for creating complex alkaloids. researchgate.net These approaches demonstrate the utility of pre-functionalized pyridones as foundational structures for building intricate, polycyclic molecules with potential biological activities.
| Precursor Compound | Reaction Type | Fused System | Reference |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodination, Cu-catalyzed coupling | Pyrazolo[3,4-b]pyridine derivatives | growingscience.com |
| 4-Amino-2-chloropyridine | Sandmeyer reaction, Hydrolysis | 4-Halo-2-pyridones | researchgate.net |
| 2-Aminonicotinonitrile | Condensation, Cyclization | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
Role in Catalyst Development and Ligand Design
The structural features of pyridones make them compelling candidates for use in catalyst development and ligand design. The presence of multiple heteroatoms (nitrogen and oxygen) capable of coordinating to metal centers is a key attribute. The pyridone scaffold can act as a bidentate or even polydentate ligand, depending on the substitution pattern.
The ability of the pyridone ring to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is crucial for creating organized supramolecular structures and for specific interactions in a catalyst's second coordination sphere. nih.gov This is particularly relevant in asymmetric catalysis, where such interactions can be critical for achieving high enantioselectivity.
Furthermore, the pyridine nitrogen itself can play a direct role in catalysis. In palladium-catalyzed cross-coupling reactions using 3-bromo-2-aminopyridine, the proximal amino and pyridine nitrogen atoms can form a chelate with the palladium center, influencing the catalytic cycle. nih.gov The design of ligands that can control this interaction is essential for efficient catalysis. The combination of a hard oxygen donor and a softer nitrogen donor in the 4-pyridone structure, along with the additional donor site from the hydroxymethyl group in 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, offers a rich platform for designing novel ligands for a variety of metal-catalyzed transformations.
Potential in Functional Materials (e.g., Intermolecular Connectors)
The pyridone motif is a powerful and reliable building block in supramolecular chemistry and the design of functional materials, primarily due to its predictable and robust hydrogen-bonding capabilities. researchgate.net The N-H donor and C=O acceptor of the pyridone ring readily form a self-complementary pair of hydrogen bonds, leading to the formation of a highly stable cyclic dimer. acs.orgnih.govacs.org This dimeric structure, known as the R₂(2)(8) synthon, is a recurring and persistent motif in the crystal structures of pyridone-containing molecules. nih.gov
This reliable self-assembly makes pyridone derivatives exceptional intermolecular connectors. By linking two pyridone units with rigid or flexible spacers, chemists can create "dipyridone" molecules that assemble into well-defined one-dimensional chains or more complex three-dimensional networks. nih.govacs.org These organized architectures are foundational to crystal engineering and the development of materials with tailored properties, such as metal-organic frameworks (MOFs). acs.org
The pyridone dimer itself can serve as a larger supramolecular building block. It can act as a robust acceptor for other non-covalent interactions, such as halogen bonds, allowing for the construction of hierarchical, multi-component solids. acs.org The interplay between strong hydrogen bonding and other interactions like C-H···O and C-H···π bonds further directs the self-assembly process, enabling the formation of intricate supramolecular frameworks. acs.org This predictable behavior makes pyridone-based molecules, including functionalized variants like 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, highly promising candidates for creating novel polymers, gels, and other advanced materials driven by non-covalent interactions.
Molecular Mechanisms and Biochemical Interactions in Vitro Studies
Structure-Activity Relationship (SAR) Analyses
Structure-Activity Relationship (SAR) analyses provide critical insights into how the chemical structure of a molecule influences its biological activity. For pyridin-4(1H)-one derivatives, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry, as it is a versatile core that can be modified at multiple positions to interact with a wide range of biological targets. nih.gov
Stereoelectronic Effects of Halogen Substitution (e.g., Bromine at C-3) on SAR
However, the role of halogens can be complex. While their electron-withdrawing nature can be beneficial, their steric bulk may be detrimental. In a broad review of pyridine (B92270) derivatives, compounds with halogen atoms were found to exhibit lower antiproliferative activity compared to those with hydrogen bond-donating groups like -OH or -NH2, suggesting that steric hindrance or unfavorable interactions can outweigh the potential electronic benefits in certain contexts. nih.gov In studies of related tetrahydropyrazolopyridinones, a bromo analogue demonstrated poor potency, underscoring that the C5-substituent was indispensable for the desired activity in that specific scaffold. acs.org This highlights that the effect of a C-3 bromine is highly context-dependent, relying on the specific topology and chemical environment of the target's binding site.
Conformational Flexibility and Steric Requirements of the Hydroxymethyl Group at C-5
The hydroxymethyl group at the C-5 position introduces a flexible, polar moiety that can significantly influence the compound's biological profile. This group can act as both a hydrogen bond donor (via its hydroxyl proton) and a hydrogen bond acceptor (via its oxygen lone pairs). This dual capability allows for the formation of specific and strong interactions within a protein's binding pocket, which can be crucial for anchoring the molecule and achieving high potency.
Studies on related polar 4(1H)-pyridinone derivatives have shown that introducing polar groups like a hydroxymethyl moiety to the core can improve pharmacokinetic profiles and oral bioavailability while maintaining excellent potency. nih.gov The conformational freedom of the C-C bond between the ring and the hydroxymethyl group allows it to adopt various orientations to optimize its interactions with a binding site. Conformational analysis of related molecules has demonstrated that the preferred orientation of such substituents is critical for biological activity. nih.gov The precise steric requirements will be dictated by the target protein, where the size and shape of the binding pocket determine whether the hydroxymethyl group can be accommodated in a favorable orientation for hydrogen bonding.
Modulation of Pyridin-4(1H)-one Core on Bioactivity Profiles
The pyridin-4(1H)-one core is a highly adaptable scaffold whose biological activity can be fine-tuned through modifications at its five derivable positions. nih.gov Its structure, featuring hydrogen bond acceptors and a donor, allows it to mimic interactions of common biological motifs, making it a valuable bioisostere for structures like phenols, pyrimidines, and amides. nih.gov
SAR studies on various pyridinone-based compounds reveal distinct patterns of activity based on substitution. For instance, in a series of 3,5-disubstituted pyridin-2(1H)-ones, the nature of the linking group at the 5-position was found to be critical, with an oxygen atom being a viable replacement for an NH group. nih.gov In another study on 4-pyridine derivatives, a 3-alkoxy group was essential for potency, whereas methyl substitutions led to a loss of activity. nih.gov Furthermore, modifying the core itself, for example by converting it to a pyrimidinone, can lead to structurally differentiated compounds that retain potent agonistic activity at certain receptors. nih.gov These findings collectively demonstrate that the bioactivity profile of the pyridinone core is exquisitely sensitive to structural modifications across the ring.
| Position of Modification | Modification Type | Observed Effect on Bioactivity | Compound Series | Reference |
|---|---|---|---|---|
| C3 | Alkoxy Group | Essential for high potency | 4-Pyridine Derivatives | nih.gov |
| C3 | Iodo Group | Serves as a guide for further optimization in anti-HIV agents | 3-Iodopyridinones | nih.gov |
| C5 | Amide Moiety | Indispensable for LIMK1/2 inhibitory activity | Tetrahydropyrazolopyridinones | acs.org |
| C5 | Replacement of NH linker with Oxygen | Maintained good anti-allodynic activity | 3,5-disubstituted Pyridin-2(1H)-ones | nih.gov |
| Core | Pyridinone to Pyrimidinone | Retained potent APJ receptor agonism | APJ Receptor Agonists | nih.gov |
Role of Tautomerism in Biological Interactions
The pyridin-4(1H)-one core exists in a tautomeric equilibrium with its 4-hydroxypyridine (B47283) form. wayne.edu In physiological conditions, the pyridone tautomer is generally the more stable and favored form. nih.govresearchgate.net This equilibrium is not merely a chemical curiosity but a critical determinant of biological function, as the two tautomers present distinct arrays of hydrogen bond donors and acceptors to a biological target.
Pyridin-4(1H)-one (keto form): Features an N-H hydrogen bond donor and a C=O hydrogen bond acceptor.
4-Hydroxypyridine (enol form): Features an O-H hydrogen bond donor and a ring nitrogen that acts as a hydrogen bond acceptor.
This ability to exist in different forms can be leveraged in catalysis and molecular recognition. A notable study demonstrated that a bidentate pyridine-pyridone ligand could facilitate the C–H hydroxylation of carboxylic acids. nih.gov It is proposed that the ligand switches from its pyridone form, which assists in the initial C-H bond cleavage, to its pyridine form, which may then promote the activation of molecular oxygen. nih.gov This tautomeric switching provides a bifunctional mechanism within a single molecule. The equilibrium can be influenced by the solvent environment, with polar solvents often stabilizing the more zwitterionic keto form through hydrogen bonding. acs.org This dynamic behavior is fundamental to how these molecules interact within complex biological systems.
Molecular Recognition and Binding Modes
Understanding how a ligand recognizes and binds to its target is fundamental to explaining its biological effect. For 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, molecular recognition would be driven by a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding, facilitated by its distinct functional groups.
Computational Molecular Docking and Dynamics Studies
A plausible binding model for this compound would involve the following key interactions within a hypothetical protein active site:
Hydrogen Bonding: The pyridin-4(1H)-one core is a prime candidate for forming strong hydrogen bonds. The N1-H typically acts as a hydrogen bond donor, while the C4-carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov This pattern is a common hinge-binding motif for kinase inhibitors. Additionally, the C5-hydroxymethyl group provides another crucial site for hydrogen bonding, capable of acting as both a donor and an acceptor to form stabilizing interactions with nearby amino acid residues.
Halogen Bonding: The bromine atom at the C-3 position can participate in halogen bonding—an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom like oxygen or nitrogen from a protein backbone or side chain. This can provide a specific, directional interaction that contributes to binding affinity and selectivity.
Hydrophobic and van der Waals Interactions: The pyridine ring itself provides a surface for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Molecular docking simulations of various pyridine and pyrazole-pyridine hybrids consistently show that a combination of hydrogen bonds and hydrophobic contacts governs their binding affinity. nih.govnih.gov For example, docking studies of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors revealed that hydrogen bonds with hinge region residues (like Cys89) were critical for potent inhibition. nih.gov
| Functional Group | Potential Interaction Type | Likely Interacting Partner in Protein | Reference for Analogue Interaction |
|---|---|---|---|
| Pyridone N1-H | Hydrogen Bond Donor | Backbone Carbonyl (e.g., Hinge Region) | nih.govnih.gov |
| Pyridone C4=O | Hydrogen Bond Acceptor | Backbone N-H (e.g., Hinge Region) | nih.gov |
| C5-Hydroxymethyl (-OH) | Hydrogen Bond Donor/Acceptor | Polar Amino Acid Side Chains (e.g., Ser, Thr, Asp, Glu) | nih.gov |
| C3-Bromine | Halogen Bond / Hydrophobic | Carbonyl Oxygen, Aromatic Rings | acs.org |
| Pyridine Ring | Hydrophobic / π-π Stacking | Nonpolar/Aromatic Residues (e.g., Phe, Tyr, Leu) | nih.gov |
Characterization of Ligand-Target Binding Pockets
To date, there are no published crystal structures or detailed molecular modeling studies that define the specific binding pocket of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one within a biological target. Characterization of a ligand-target binding pocket would typically involve techniques such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein. Such studies would reveal the precise orientation of the compound and the amino acid residues that form the binding site.
Hydrogen Bonding Networks and Hydrophobic Interactions
The hydroxymethyl and pyridinone moieties of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one suggest its potential to form specific hydrogen bonds with a target protein. The hydroxyl group and the N-H and carbonyl groups of the pyridinone ring can act as hydrogen bond donors and acceptors. The brominated pyridine ring itself can participate in hydrophobic and other non-covalent interactions. However, without experimental data from co-crystallization or advanced spectroscopic techniques like NMR, the specific hydrogen bonding networks and hydrophobic interactions remain hypothetical.
Role of Halogen Bonding and Other Non-Covalent Interactions
The bromine atom at the 3-position introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on the target molecule. The strength and geometry of such bonds are highly context-dependent. Studies on other halogenated pyridines have shown that these interactions can be significant in determining binding affinity and selectivity. However, the specific contribution of halogen bonding to the interaction of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one with any biological target has not been experimentally determined.
Biochemical Assay-Based Mechanistic Elucidation (In Vitro)
Biochemical assays are crucial for quantifying the effect of a compound on its target, typically an enzyme, and for elucidating the nature of this interaction.
Enzyme Kinetic Studies (e.g., Determination of Ki, Vmax, Km)
There is a lack of published data from enzyme kinetic studies for 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one. Such studies are essential to determine key parameters like the inhibition constant (Ki), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). This data would quantify the compound's potency as an inhibitor and provide insights into its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Hypothetical Enzyme Kinetic Data for 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Ki | Not Available | nM | Inhibition Constant |
| Vmax | Not Available | µmol/min | Maximum Enzyme Velocity |
This table represents the type of data that would be generated from enzyme kinetic studies; no such data is currently available for the specified compound.
Allosteric Modulation vs. Active Site Binding
Whether a compound acts at the primary (orthosteric) active site or at a secondary (allosteric) site is a critical determinant of its pharmacological profile. drugbank.comresearchgate.net Allosteric modulators can offer greater selectivity compared to orthosteric ligands. drugbank.com Distinguishing between these two modes of binding typically involves detailed kinetic studies and structural biology. For 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, there is no available evidence to suggest whether it binds to the active site of a target or acts as an allosteric modulator.
Identification of Molecular Targets and Pathways (In Vitro)
A crucial step in characterizing a new compound is the identification of its molecular targets and the broader biological pathways it affects. Techniques such as affinity chromatography, proteomics-based approaches, or high-throughput screening against panels of known targets are typically employed for this purpose. Currently, the specific molecular targets and affected pathways for 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one have not been reported in the scientific literature.
Inhibition of Key Enzymes
There are no available in vitro studies that specifically document the inhibitory action of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one against protein kinases such as PIM-1, EGFR Tyrosine Kinase, Met kinase, Mitogen-Activated Protein Kinases (MAPK), or plasmodial kinases.
No published research could be identified that investigates or quantifies the potential of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one to inhibit the activity of reverse transcriptases, including Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT).
While some bromophenol derivatives have been explored as potential inhibitors of cholinesterases, there is no specific data concerning the inhibitory effects of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one on acetylcholinesterase or butyrylcholinesterase.
The class of hydroxypyridinone derivatives has been recognized for its potential to inhibit metalloenzymes, which includes histone deacetylases (HDACs). However, no studies were found that specifically measure the in vitro inhibitory activity of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one against any class of HDACs.
There is currently no available scientific literature that reports on the in vitro evaluation of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one as an inhibitor of isocitrate dehydrogenase (IDH) enzymes.
No research data has been published regarding the inhibitory potential of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one on the components of the electron transport chain, specifically the Cytochrome bc1 complex or NADH:ubiquinone oxidoreductase (NDH2).
Ribonucleotide Reductase
There is currently no available research data to suggest that 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one acts as an inhibitor or modulator of ribonucleotide reductase. This enzyme is a critical component in the synthesis of deoxynucleotides, and its inhibition is a target for various therapeutic agents. However, the interaction of this specific pyridinone derivative with ribonucleotide reductase has not been documented.
Receptor Modulation and Ligand-Binding Studies
No ligand-binding assays or receptor modulation studies involving 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one have been published. The affinity of this compound for any specific physiological receptors remains uncharacterized, and therefore its potential as a receptor agonist or antagonist is unknown.
Interference with Microbial Virulence Mechanisms
The potential for 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one to interfere with microbial virulence, such as through the inhibition of quorum sensing or the disruption of pili assembly, has not been explored in any available studies. While targeting these mechanisms is a modern approach in antimicrobial research, this compound has not been identified as a candidate in such investigations.
Modulation of Cellular Processes
There is no scientific evidence to indicate that 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one has any effect on the modulation of cellular processes like cell cycle progression or tubulin polymerization. The impact of this compound on these fundamental cellular activities remains uninvestigated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one, and what critical steps ensure high yield and purity?
- Methodology : The synthesis typically involves bromination of a precursor such as kojic acid derivatives. For example, hydroxyl groups are first protected (e.g., benzylation) to avoid side reactions, followed by bromination using reagents like N-bromosuccinimide (NBS). Subsequent deprotection via catalytic hydrogenolysis yields the final product. Key steps include optimizing reaction temperature, solvent polarity, and stoichiometry to minimize byproducts .
- Validation : Purity is confirmed via HPLC (>98%) and structural integrity via -NMR (e.g., δ 4.2 ppm for hydroxymethyl protons) and FT-IR (C=O stretch at ~1650 cm) .
Q. How is the crystal structure of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one characterized, and what intermolecular interactions dominate its packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C-Br ≈ 1.89 Å) and torsion angles (e.g., hydroxymethyl group twisted ~31° from the aromatic plane). Hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions) forms 1D zig-zag chains, while van der Waals forces stabilize 3D packing .
- Tools : SHELX software suite is used for refinement, with R values < 0.06 indicating high accuracy .
Q. What are the primary applications of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one in coordination chemistry?
- Methodology : It acts as a bidentate ligand, coordinating Fe via hydroxyl and carbonyl oxygen atoms. Potentiometric titrations determine stability constants (logβ), while UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands (e.g., λ ~450 nm for Fe complexes) .
Advanced Research Questions
Q. How does pH-dependent tautomerism influence the metal-chelating efficiency of 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one?
- Mechanism : At acidic pH, the compound exists as a hydroxypyridinone, favoring Fe coordination. At basic pH, tautomerization to a catechol-like form enhances binding via two adjacent hydroxyl groups. This shift lowers the pKa of the hydroxyl group (ΔpKa ≈ 1.5), increasing pFe values (e.g., pFe = 22.0 vs. deferiprone’s 20.7) .
- Validation : DFT calculations predict tautomer stability, while -NMR tracks proton exchange dynamics .
Q. What computational methods are used to model the ligand-metal interaction dynamics of this compound?
- Approach : Molecular docking (AutoDock Vina) and quantum mechanical calculations (Gaussian 09) simulate Fe binding geometries. Solvent effects are modeled using COSMO-RS, revealing a preference for octahedral coordination with two ligand molecules per Fe .
- Outcome : Binding energy calculations (ΔG ≈ -35 kcal/mol) align with experimental stability constants .
Q. How selective is 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one for Fe over other biologically relevant metal ions (e.g., Al, Zn)?
- Methodology : Competitive binding assays using ICP-MS quantify metal selectivity. For example, Fe/Al selectivity ratios exceed 10:1 at physiological pH, attributed to the larger ionic radius and lower charge density of Fe .
- Applications : This selectivity minimizes interference with Zn-dependent enzymes (e.g., carbonic anhydrase) in therapeutic contexts .
Q. What in vivo models demonstrate the efficacy of this compound in iron overload scenarios?
- Protocol : Mice with induced iron overload (e.g., via dextran-Fe injections) are treated orally (50 mg/kg/day). Biodistribution studies (gamma counting of ) show 60% reduction in liver iron content after 14 days, comparable to deferiprone .
- Safety : Histopathology and serum ALT/AST levels confirm no hepatotoxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
